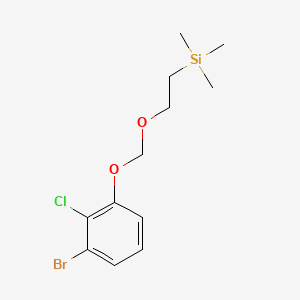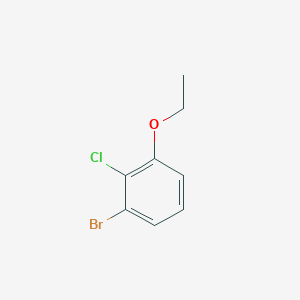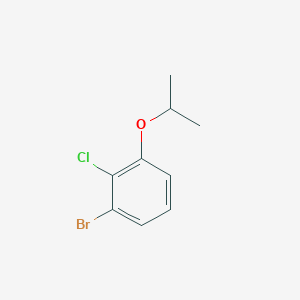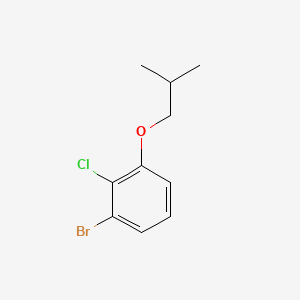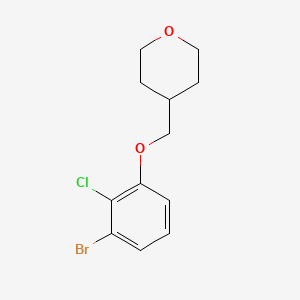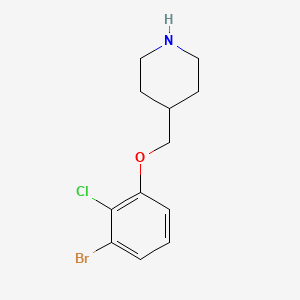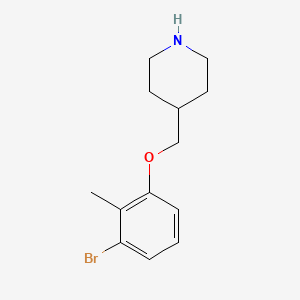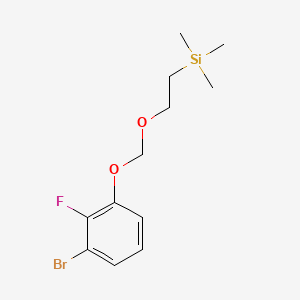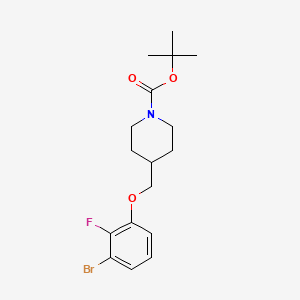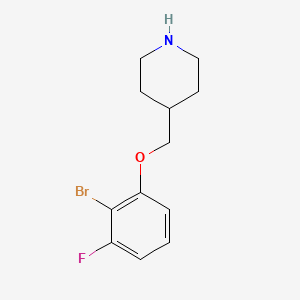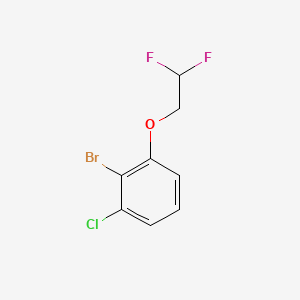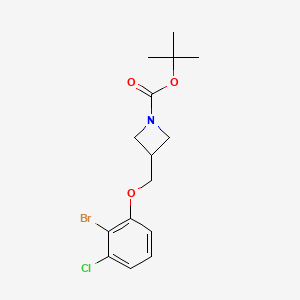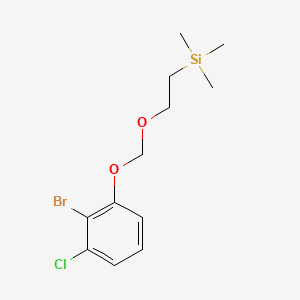
(2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane: is an organosilicon compound that features a bromine and chlorine substituted phenoxy group attached to a methoxyethyl chain, which is further bonded to a trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 2-bromo-3-chlorophenol with a suitable alkylating agent to introduce the methoxyethyl group. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Products with different nucleophiles replacing the bromine or chlorine atoms.
Oxidation: Phenolic derivatives.
Reduction: Reduced phenoxy derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic systems due to its unique electronic properties.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or mechanical properties.
Coatings and Sealants: Potential use in the formulation of advanced coatings and sealants due to its stability and reactivity.
作用机制
The mechanism of action of (2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane in chemical reactions typically involves the activation of the phenoxy group through electronic effects imparted by the bromine and chlorine substituents. This activation facilitates nucleophilic attack or other reaction pathways. The trimethylsilane group can also participate in reactions through the formation of silanol intermediates.
相似化合物的比较
- (2-Bromo-3-chlorophenoxy)methanol
- (2-Bromo-3-chlorophenoxy)acetic acid
- (2-Bromo-3-chlorophenoxy)ethanol
Uniqueness:
- Electronic Properties: The combination of bromine, chlorine, and trimethylsilane groups imparts unique electronic properties that can be exploited in various chemical reactions.
- Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-[(2-bromo-3-chlorophenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClO2Si/c1-17(2,3)8-7-15-9-16-11-6-4-5-10(14)12(11)13/h4-6H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUONLSGXRYRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=C(C(=CC=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
